3-bromo-2-methylpropanoic acid
Overview
Description
Captopril EP Impurity D, also known as (2RS)-3-Bromo-2-methylpropanoic acid, is a chemical compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is an impurity found in Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure .
Mechanism of Action
Target of Action
It is known to act as an organic building block in the preparation of various compounds .
Mode of Action
It is known to be used as a building block for the preparation of beta-substituted acrylates
Biochemical Pathways
It is used in the preparation of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known to be used in the preparation of various compounds, suggesting that it may have diverse effects depending on the context of its use .
Action Environment
As with any chemical compound, factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Captopril EP Impurity D involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of Captopril EP Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Captopril EP Impurity D undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in Captopril EP Impurity D can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: The major products include substituted derivatives of 2-methylpropanoic acid.
Oxidation Reactions: The major products include oxidized forms of the original compound, such as carboxylic acids.
Scientific Research Applications
Captopril EP Impurity D has several scientific research applications, including:
Pharmaceutical Analysis: It is used as a reference standard in the quality control and impurity profiling of Captopril.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules and pharmaceuticals.
Biological Studies: Researchers use Captopril EP Impurity D to study the metabolic pathways and degradation products of Captopril.
Comparison with Similar Compounds
Similar Compounds
Captopril EP Impurity A:
Captopril EP Impurity B: Known as (2RS)-2-Methyl-3-sulphanylpropanoic acid.
Captopril EP Impurity C: Known as 3-Mercaptoisobutyric acid.
Uniqueness of Captopril EP Impurity D
Captopril EP Impurity D is unique due to its brominated structure, which distinguishes it from other impurities. This bromine atom allows for specific substitution reactions that are not possible with other impurities .
Properties
IUPAC Name |
3-bromo-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXDXGYFXDDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-78-6, 80586-28-3 | |
Record name | 3-Bromo-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56970-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromo-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a gas chromatographic method for determining 3-Bromoisobutyric Acid and its isomers?
A1: The research paper describes a gas chromatographic (GC) method for quantifying 3-Bromoisobutyric Acid and its isomers, including 2-bromoisobutyric acid and 2,3-dibromoisobutyric acid []. This method is significant because it allows for the separation and quantification of these structurally similar compounds. Understanding the presence and concentration of each isomer is crucial in various chemical and potentially biological applications, as different isomers may exhibit different reactivity or biological activity.
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